5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol This compound is known for its unique structure, which includes a quinolinone core substituted with methoxy groups and a naphthyl group
Preparation Methods
The synthesis of 5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Substitution: The methoxy and naphthyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:
4-naphthylquinolinone: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
5,7-dimethoxyquinolinone: Lacks the naphthyl group, which may influence its overall properties.
3,4-dihydroquinolinone: Lacks both the methoxy and naphthyl groups, making it less complex in structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSIFCKCNDAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.